![molecular formula C21H22N2O5 B2452830 N-((3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代恶唑烷-5-基)甲基)-4-苯基丁酰胺 CAS No. 954676-45-0](/img/structure/B2452830.png)

N-((3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代恶唑烷-5-基)甲基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

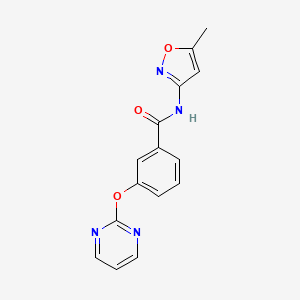

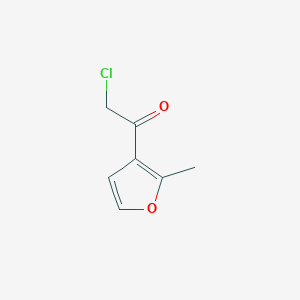

The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a phenylbutanamide group . The benzodioxole group is a fused ring system that is often found in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The benzodioxole group is a fused ring system, while the oxazolidinone group is a five-membered ring containing an oxygen and a nitrogen . The phenylbutanamide group is a linear chain with a phenyl ring at one end .科学研究应用

抗炎和抗癌应用

与“N-((3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代恶唑烷-5-基)甲基)-4-苯基丁酰胺”结构相关的化合物已被合成并评估其作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力。例如,Küçükgüzel 等人(2013 年)的一项研究开发了新型衍生物,与对照或塞来昔布相比,这些衍生物显示出显着的抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑组织造成损害。这表明这些化合物在治疗各种疾病方面具有良好的治疗潜力,而不会出现其他药物通常观察到的相关副作用 (Ş. Küçükgüzel 等人,2013 年)。

神经保护和抗惊厥作用

另一个重要的应用领域是抗惊厥和神经保护剂的开发。哈桑、汗和阿米尔(2012 年)合成了 N-(取代苯并噻唑-2-基)酰胺衍生物,其中一种作为一种有效的抗惊厥药显示出有希望的结果,具有通过降低 MDA 和 LDH 水平的神经保护作用,表明其在寻找更安全、更有效的抗惊厥药方面很有用 (M. Z. Hassan, S. Khan, M. Amir, 2012)。

抗糖尿病剂

在寻找新的抗糖尿病剂时,Nomura 等人(1999 年)将 3-[(2,4-二氧噻唑烷-5-基)甲基]苯甲酰胺衍生物确定为结构新颖的抗高血糖剂,其中一种化合物被确定为治疗糖尿病的候选药物。这突出了“N-((3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代恶唑烷-5-基)甲基)-4-苯基丁酰胺”衍生物在开发新的抗糖尿病药物方面的潜力 (M. Nomura 等人,1999 年)。

抗菌活性

还探索了相关化合物的抗菌潜力。帕特尔和谢赫(2010 年)制备的衍生物对各种细菌和真菌种类表现出显着的抗菌活性,与标准药物相比具有优势。这表明“N-((3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代恶唑烷-5-基)甲基)-4-苯基丁酰胺”衍生物在开发新的抗菌剂方面很有用 (N. Patel, Faiyazalam M. Shaikh, 2010)。

基质金属蛋白酶 (MMP) 抑制剂

在防止组织损伤的背景下,Incerti 等人(2018 年)设计并合成了结合苯并异噻唑和 4-噻唑烷酮骨架的衍生物,以影响炎症/氧化过程,包括抑制 MMP。一种衍生物表现出以纳摩尔水平抑制 MMP-9 的能力,突出了其作为抗炎或伤口愈合剂的潜力 (M. Incerti 等人,2018 年)。

作用机制

Target of Action

The compound, also known as N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide, has been found to exhibit activity against various cancer cell lines . The primary targets of this compound are likely to be associated with these cancer cells.

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes of the cancer cells. One study revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells

Biochemical Pathways

The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anticancer activity, it may influence pathways related to cell cycle regulation and apoptosis . .

Result of Action

The compound’s action results in molecular and cellular effects that inhibit the growth of cancer cells. As mentioned earlier, a similar compound was found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that our compound might have similar effects, leading to the inhibition of cancer cell proliferation.

属性

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYISTMCHAMMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)

![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2452768.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)